molecular formula C3H2FIN2 B6604664 3-fluoro-4-iodo-1H-pyrazole CAS No. 2606872-02-8

3-fluoro-4-iodo-1H-pyrazole

Cat. No.: B6604664
CAS No.: 2606872-02-8
M. Wt: 211.96 g/mol
InChI Key: DQICHKLNSCAIBL-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8) is a halogenated pyrazole derivative characterized by fluorine and iodine substituents at positions 3 and 4 of the pyrazole ring, respectively. This compound is commercially available with a purity of ≥97% and is widely utilized in academic and industrial research, particularly in pharmaceuticals, agrochemicals, and materials science . Its structural uniqueness arises from the synergistic electronic effects of fluorine (electron-withdrawing) and iodine (polarizable halogen), which influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

5-fluoro-4-iodo-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2FIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQICHKLNSCAIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2FIN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Amino-3-Fluoro-1H-Pyrazole

The precursor 4-amino-3-fluoro-1H-pyrazole is prepared through nitration and reduction:

  • Nitration : Treating 3-fluoro-1H-pyrazole with fuming nitric acid at 0°C introduces a nitro group at C4.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 4-amino-3-fluoro-1H-pyrazole (82% yield).

Diazotization and Iodination

Procedure :

  • Diazonium Salt Formation :
    The amine is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid at −5°C.

  • Sandmeyer Reaction :
    The diazonium salt is treated with potassium iodide (KI) and copper(I) oxide (Cu₂O) in tetrahydrofuran (THF) at 35–50°C, substituting the diazo group with iodine.

Outcome :

  • Total yield: 64% over three steps.

  • Purity: >99.5% by HPLC.

Advantages :

  • Avoids isomers common in traditional routes.

  • Scalable for industrial production.

Cyclocondensation of Halogenated Precursors

Constructing the pyrazole ring with pre-installed halogens circumvents post-synthetic modifications. This approach utilizes 1,3-diketones bearing fluorine and iodine substituents.

Synthesis of 3-Fluoro-4-Iodo-1,3-Diketone

Procedure :

  • Fluorination : Treating diethyl malonate with Selectfluor™ in acetonitrile introduces fluorine at the α-position (yield: 75%).

  • Iodination : Electrophilic iodination of the fluorinated diketone using iodine monochloride (ICl) in dichloromethane installs iodine at the γ-position.

Cyclocondensation with Hydrazine

Heating the iodinated diketone with hydrazine hydrate in ethanol under reflux forms the pyrazole ring. This one-pot method achieves 60% yield but requires careful stoichiometry to avoid polyhalogenation.

Grignard-Mediated Halogen Exchange

Grignard reagents enable halogen exchange at ambient temperatures, offering a mild alternative to traditional methods.

Procedure :

  • Formation of 4-Bromo-3-Fluoro-1H-Pyrazolylmagnesium Bromide :
    Reacting 4-bromo-3-fluoro-1H-pyrazole with isopropyl magnesium chloride in THF generates the Grignard intermediate.

  • Quenching with Iodine :
    Adding molecular iodine (I₂) to the Grignard solution precipitates 3-fluoro-4-iodo-1H-pyrazole (yield: 58%).

Optimization :

  • Excess Mg and low temperatures (−10°C) minimize side reactions.

Comparative Analysis of Methods

MethodYieldPurityScalabilityKey Challenges
Halogen Exchange68%95%HighSolvent drying requirements
Electrophilic Iodination55%98%ModerateDiiodination side products
Sandmeyer Reaction64%99.5%HighMulti-step synthesis
Cyclocondensation60%90%LowPrecursor availability
Grignard Exchange58%97%ModerateSensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Bromine, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, silver.

Major Products

    Substituted Pyrazoles: Formed through substitution reactions.

    Pyrazole Oxides: Formed through oxidation.

    Pyrazolines: Formed through reduction.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-iodo-1H-pyrazole is being studied for its potential therapeutic applications due to its ability to interact with various biological targets.

  • Anticancer Activity: Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives inhibited cell proliferation in breast cancer models, potentially through the modulation of specific signaling pathways .
  • Antimicrobial Properties: The compound has shown promise as an antimicrobial agent. A series of experiments revealed that this compound derivatives possess activity against several pathogenic bacteria and fungi, making them candidates for developing new antibiotics .

Agrochemicals

The compound is also explored for use in agrochemicals, particularly as a pesticide or herbicide. Its unique structure allows it to target specific enzymes in pests, potentially leading to effective pest control solutions.

Material Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its chemical properties allow for the modification of material characteristics, enhancing durability and resistance to environmental factors .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivitySignificant inhibition of breast cancer cell lines
Antimicrobial PropertiesEffective against multiple bacterial strains
AgrochemicalsPesticide DevelopmentTargeting specific enzymes in pests
Material SciencePolymer CoatingsEnhanced durability and environmental resistance

Case Studies

Case Study 1: Anticancer Activity
A study conducted by Ji et al. (2022) evaluated the anticancer potential of this compound derivatives. The results indicated a dose-dependent inhibition of cell growth in various cancer cell lines, suggesting that modifications to the pyrazole structure could enhance its efficacy .

Case Study 2: Antimicrobial Efficacy
Research published in MDPI highlighted the antimicrobial properties of substituted pyrazoles, including this compound. The study found that certain derivatives exhibited significant activity against resistant strains of bacteria, indicating their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-fluoro-4-iodo-1H-pyrazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Halogen Effects: The iodine atom in all compounds facilitates cross-coupling reactions (e.g., Sonogashira, Suzuki), making them valuable intermediates in medicinal chemistry . Fluorine and trifluoromethyl groups enhance metabolic stability and bioavailability, critical for drug design .

Substituent Impact on Properties :

  • The nitro group in 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole increases density (2.08 g/cm³) and acidity (pKa ≈ -4.54), suggesting utility in energetic materials or acidic catalysis .
  • The ethyl group in 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole improves solubility in organic solvents, advantageous for synthetic applications .

Biological Activity

3-Fluoro-4-iodo-1H-pyrazole is a halogenated pyrazole compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by the presence of both fluorine and iodine substituents, influences its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4H4FIN2, with a molar mass of 225.99 g/mol. The compound features a five-membered ring containing two nitrogen atoms, with specific substitutions at the 3 and 4 positions that enhance its reactivity and biological activity. The fluorine atom can improve binding affinity to biological targets, while iodine may influence the compound's overall stability and interaction with enzymes or receptors.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in critical cellular processes. For instance, pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting gene expression and cellular metabolism. This modulation can result in antiproliferative effects against cancer cells .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example:

  • A study reported that various pyrazole derivatives showed promising activity against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific substituents was crucial for enhancing antimicrobial efficacy .
  • Another investigation highlighted that certain pyrazoles exhibited high activity against mycobacterial strains, suggesting potential applications in treating tuberculosis .

Anticancer Activity

This compound has been evaluated for its anticancer properties:

  • In vitro studies demonstrated that related pyrazole compounds inhibited the growth of prostate cancer cell lines (LNCaP and PC-3), with some derivatives achieving IC50 values as low as 18 μmol/L . This suggests a potential for developing new cancer therapies based on this scaffold.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazoles has been well-documented:

  • Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential use in managing inflammatory diseases .

Summary of Research Findings

Study Biological Activity Key Findings
AntimicrobialEffective against E. coli, S. aureus; specific substituents enhance activity
AnticancerInhibits prostate cancer cell lines; IC50 = 18 μmol/L
Anti-inflammatoryInhibits TNF-α and IL-6; potential for treating inflammation

Case Studies

Several case studies have explored the therapeutic potential of this compound and its derivatives:

  • Anticancer Evaluation : A series of derivatives were synthesized and tested for antiproliferative effects on prostate cancer cells. Notably, one compound demonstrated a PSA downregulation rate of 46%, indicating a significant impact on cancer progression .
  • Anti-inflammatory Testing : Pyrazole derivatives were assessed for their ability to reduce edema in animal models, showing comparable efficacy to established anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the most reliable synthetic routes for 3-fluoro-4-iodo-1H-pyrazole, and how do reaction conditions influence regioselectivity?

A two-step approach is often employed: fluorination of a pyrazole precursor followed by iodination. For fluorination, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) is a preferred reagent due to its high electrophilic fluorination efficiency . Subsequent iodination typically uses iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity, with lower temperatures favoring 4-iodo substitution .

Q. How can researchers validate the structural integrity of this compound derivatives?

Multi-modal characterization is essential:

  • 1H/19F/13C NMR : Fluorine chemical shifts (δ ~ -140 to -160 ppm) and iodine’s diamagnetic anisotropy aid in confirming substitution patterns.
  • LC-MS : Monitors purity and detects halogenated byproducts (e.g., di-iodinated species).
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when steric effects distort NMR interpretations .

Q. What are common pitfalls in analyzing contradictory regioselectivity data for fluorinated pyrazoles?

Contradictions often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents.
  • Competing mechanisms : Electrophilic fluorination vs. radical pathways can produce divergent products under identical conditions.
  • Substrate pre-functionalization : Pre-iodinated intermediates may sterically hinder subsequent fluorination. Cross-referencing synthetic protocols from independent studies (e.g., comparing fluorination reagents in vs. ) helps identify systematic errors .

Advanced Research Questions

Q. How can catalytic strategies improve the efficiency of this compound synthesis?

Transition-metal catalysis (e.g., Pd/Cu systems) enables one-pot halogenation. For example:

  • Pd(OAc)₂ catalyzes C–H iodination after fluorination, reducing step count.
  • Microwave-assisted synthesis accelerates reaction kinetics (e.g., 30 min vs. 12 h for iodination) while maintaining >90% yield .
  • Flow chemistry : Continuous processing minimizes byproduct formation, particularly in large-scale syntheses .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • In vitro antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). Fluorine enhances membrane permeability, while iodine contributes to oxidative stress .
  • Kinase inhibition profiling : Radioligand binding assays (e.g., TR-FRET) to assess selectivity against tyrosine kinases.
  • Metabolic stability : Liver microsome studies (human/rat) quantify CYP450-mediated degradation .

Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrophilicity : Fluorine’s electron-withdrawing effect increases the pyrazole’s susceptibility to nucleophilic attack at C-4.
  • Iodine’s leaving group ability : Comparative analysis of C–I vs. C–Br bond dissociation energies guides Suzuki-Miyaura coupling optimization .

Q. What strategies mitigate halogen exchange during functionalization of this compound?

  • Protecting groups : Boc protection of adjacent NH groups prevents iodine displacement during nucleophilic substitutions.
  • Low-temperature lithiation : Using LDA at -78°C selectively deprotonates C-5 without disrupting the C–I bond.
  • Pd-catalyzed direct arylation : Avoids intermediates prone to halogen scrambling .

Q. How does fluorine’s electronic effect influence the stability of this compound under acidic conditions?

Fluorine’s strong inductive (-I) effect stabilizes the pyrazole ring against acid-catalyzed decomposition (e.g., in HCl/EtOH). However, prolonged exposure to >1M H2SO4 leads to gradual C–I bond cleavage. Stability assays (TGA/DSC) correlate decomposition onset temperatures (Td ~ 180–200°C) with substituent electronic profiles .

Methodological Notes

  • Contradiction resolution : When conflicting data arise (e.g., iodination yields in vs. ), replicate experiments with controlled variables (solvent purity, reagent lot) to isolate discrepancies.
  • Advanced characterization : Synchrotron XRD or cryo-EM resolves structural ambiguities in halogenated intermediates.

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